2-amino-N-(2,4,6-trimethylphenyl)acetamide
CAS No.: 92885-79-5
Cat. No.: VC8009662
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92885-79-5 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 2-amino-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C11H16N2O/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6,12H2,1-3H3,(H,13,14) |
| Standard InChI Key | XAULTICIAIZPKJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CN)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CN)C |
Introduction
2-amino-N-(2,4,6-trimethylphenyl)acetamide, also known as 2-amino-N-mesitylacetamide, is an organic compound with the molecular formula C11H16N2O. It is a derivative of 2,4,6-trimethylaniline and is synthesized through a reaction involving chloroacetyl chloride. This compound belongs to the class of amides and is classified as a secondary amine due to the presence of an amino group attached to a carbonyl carbon .
Synthesis
The synthesis of 2-amino-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylaniline with chloroacetyl chloride. This process can be scaled up in industrial settings using automated reactors under controlled conditions to optimize yield and purity.
Chemical Reactions
2-amino-N-(2,4,6-trimethylphenyl)acetamide can undergo several chemical reactions, including:
-
Substitution Reactions: The compound can react with various nucleophiles to form new derivatives.
-
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications
This compound has several significant applications:
-
Catalysis: It has potential use as a chiral ligand in copper-catalyzed enantioselective conjugate additions.
-
Pharmaceuticals: It may exhibit biological activities such as antimicrobial or anticancer properties through enzyme inhibition.
-
Materials Science: Derivatives of this compound can be used in the development of new materials.
Biological Activity
The mechanism of action for 2-amino-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with biological targets such as enzymes or receptors. It may modulate enzyme activity or protein-ligand interactions through binding processes. The specific pathways affected depend on the context of use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume